molecular formula C14H22Cl2N2 B1394994 2-(2-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride CAS No. 1220019-41-9

2-(2-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Cat. No.: B1394994
CAS No.: 1220019-41-9
M. Wt: 289.2 g/mol
InChI Key: LXVLMVQZRQJTCH-UHFFFAOYSA-N
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Description

2-(2-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a complex organic compound that features a pyrrolidine ring and a tetrahydroisoquinoline structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrolidine or tetrahydroisoquinoline rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines or other reduced forms.

Mechanism of Action

The mechanism of action of 2-(2-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can modulate their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Properties

IUPAC Name

2-(pyrrolidin-2-ylmethyl)-3,4-dihydro-1H-isoquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-2-5-13-10-16(9-7-12(13)4-1)11-14-6-3-8-15-14;;/h1-2,4-5,14-15H,3,6-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVLMVQZRQJTCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2CCC3=CC=CC=C3C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
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2-(2-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
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2-(2-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride

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